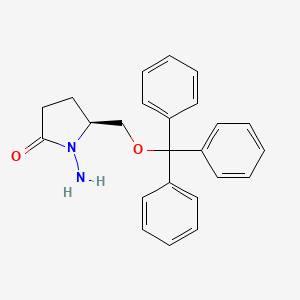![molecular formula C8H7IN2O B3220111 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190323-03-5](/img/structure/B3220111.png)
3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 6-position on the pyrrolo[3,2-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a suitable pyrrolopyridine precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and methylation processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other bioactive molecules targeting diseases such as cancer.
Chemical Biology: The compound can be used to study protein-ligand interactions and cellular signaling pathways.
Material Science: It may be employed in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The position of the iodine and methoxy groups can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propiedades
IUPAC Name |
3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHARPICPWQFKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3220047.png)
![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3220052.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3220060.png)
![1H-pyrrolo[2,3-b]pyridine-3,5-diamine](/img/structure/B3220069.png)
![3-iodo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220070.png)
![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3220074.png)
![3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220078.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3220085.png)
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220092.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3220103.png)


![2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3220123.png)

